N-(1-methylcyclohexyl)hydroxylamine
Description
N-(1-Methylcyclohexyl)hydroxylamine is a hydroxylamine derivative featuring a methyl-substituted cyclohexyl group attached to the hydroxylamine (-NHOH) functional group. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol (calculated from the parent structure). For example, a 64% yield of 3b was achieved using 1-methyl-1-cyclohexanecarboxylic acid as a starting material, followed by column chromatography purification .
The compound’s cyclohexyl backbone confers steric bulk, influencing its reactivity and solubility, while the hydroxylamine group enables redox activity and participation in biochemical pathways.
Properties
CAS No. |
42066-84-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-(1-methylcyclohexyl)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-7(8-9)5-3-2-4-6-7/h8-9H,2-6H2,1H3 |
InChI Key |
ZWBQVDSMLCAYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Stability: N-(1-Methylcyclohexyl)-N-phenylhydroxylamine exhibits greater stability due to aromatic conjugation, whereas non-aromatic analogs like cyclohexylethylamine are more volatile .
Functional Analogs (Hydroxylamine Derivatives)
Table 2: Functional Comparison of Hydroxylamine Derivatives
Key Observations :
- Metabolic Pathways : N-(2-Methoxyphenyl)hydroxylamine undergoes enzymatic reduction via CYP1A isoforms, whereas N-(1-methylcyclohexyl)hydroxylamine’s metabolic fate remains unstudied but may differ due to steric effects .
- Regulatory Status : Substituted phenethyl-hydroxylamines (e.g., N-(4-sec-butylthio derivatives) are regulated under drug laws, highlighting the pharmacological risks of certain analogs .
Chemical Stability and Reactivity
- Redox Activity : Hydroxylamine derivatives like this compound can participate in redox cycling, similar to N-(2-methoxyphenyl)hydroxylamine, which generates reactive intermediates (e.g., nitroso compounds) .
- Artifact Formation : Hydroxylamine reagents (e.g., in soil extraction) react with carbonyl-containing molecules, forming N/S-containing artifacts. This suggests this compound may similarly interact in complex matrices .
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